molecular formula C12H10N2O B8166467 1-(4-Ethynyl-2-methoxyphenyl)-1h-imidazole

1-(4-Ethynyl-2-methoxyphenyl)-1h-imidazole

Cat. No.: B8166467
M. Wt: 198.22 g/mol
InChI Key: ICPAHGIWYZTRNV-UHFFFAOYSA-N
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Description

1-(4-Ethynyl-2-methoxyphenyl)-1h-imidazole is a chemical compound that features an imidazole ring substituted with a 4-ethynyl-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethynyl-2-methoxyphenyl)-1h-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodo-2-methoxyaniline and propargyl bromide.

    Coupling Reaction: The 4-iodo-2-methoxyaniline undergoes a coupling reaction with propargyl bromide in the presence of a palladium catalyst to form 4-ethynyl-2-methoxyaniline.

    Cyclization: The 4-ethynyl-2-methoxyaniline is then subjected to cyclization with glyoxal and ammonium acetate to form the imidazole ring, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethynyl-2-methoxyphenyl)-1h-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted phenyl-imidazole derivatives.

Scientific Research Applications

1-(4-Ethynyl-2-methoxyphenyl)-1h-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethynyl-2-methoxyphenyl)-1h-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the imidazole ring can coordinate with metal ions or form hydrogen bonds with biological targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-2-methoxyaniline
  • 2-(4-Ethynyl-2-methoxyphenyl)-5-methyl-1,3,4-oxadiazole

Uniqueness

1-(4-Ethynyl-2-methoxyphenyl)-1h-imidazole is unique due to its combination of an ethynyl group and an imidazole ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the methoxy group further enhances its solubility and interaction with biological targets.

Properties

IUPAC Name

1-(4-ethynyl-2-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-3-10-4-5-11(12(8-10)15-2)14-7-6-13-9-14/h1,4-9H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPAHGIWYZTRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#C)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-3-methoxybenzaldehyde (1.0 g, 6.5 mmol) in 20 mL of DMF was treated with 4-methylimidazole (1.0 g, 15 mmol) and warmed to 130° C. Stirred overnight. Diluted with EtOAc, washed with sat'd NaHCO3, dried (Na2SO4), concentrated. Dissolved in 20 mL of MeOH, treated with K2CO3 (2.0 g, 14 mmol) and dimethyl (1-diazo-2-oxopropyl)phosphonate (1.5 g, 7.8 mmol) and stirred overnight. Diluted with DCM and washed with water. Dried (Na2SO4), conc. Chromatography on silica (0-20% MeOH/DCM) gave the desired alkyne:
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1.5 g
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